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Compound of Interest

Compound Name: 4-Pentenal

Cat. No.: B109682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Pentenal is a bifunctional organic compound featuring both a terminal aldehyde group and a

terminal alkene. This unique structure imparts a versatile reactivity profile, making it a valuable

building block in organic synthesis. The aldehyde group, an electrophilic center, is susceptible

to a wide range of chemical transformations. Its reactivity is influenced by the presence of the

C=C double bond, which can lead to competing or sequential reactions. Understanding the

chemoselectivity of these reactions is crucial for the strategic design of synthetic pathways.

This guide provides an in-depth analysis of the reactivity of the aldehyde group in 4-pentenal,
supported by quantitative data, detailed experimental protocols, and visualizations of key

reaction pathways.

The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation

reactions, while the terminal double bond is amenable to transformations such as addition

reactions and hydroformylation.[1] This orthogonal reactivity allows for the selective

manipulation of one functional group in the presence of the other, providing a high degree of

control in multi-step syntheses.[1]

Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for 4-pentenal is provided below. This

data is essential for the identification and characterization of the compound and its reaction
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products.

Property Value Source

Molecular Formula C₅H₈O [2][3][4][5][6]

Molar Mass 84.12 g·mol⁻¹ [2][3]

Density 0.853 g·cm⁻³ at 20 °C [2]

Boiling Point 101–105 °C at 733 mmHg [2]

Refractive Index 1.4170 at 20 °C [2]

Solubility

Practically insoluble in water;

soluble in diethyl ether,

acetone, and dichloromethane.

[2][3]

¹³C NMR (Aldehyde Carbon)
Data not explicitly found in

search results

¹H NMR (Aldehyde Proton)
Data not explicitly found in

search results

IR Spectroscopy (C=O stretch)
Data not explicitly found in

search results

Key Reactions of the Aldehyde Group
The aldehyde functional group in 4-pentenal is a primary site for a variety of chemical

transformations. The following sections detail the principal reactions, including oxidation,

reduction, and nucleophilic additions.

Oxidation to 4-Pentenoic Acid
The aldehyde group of 4-pentenal can be readily oxidized to the corresponding carboxylic

acid, 4-pentenoic acid.[1][2] This transformation is a common step in the synthesis of more

complex molecules.

Experimental Protocol: Oxidation of 4-Pentenal
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While a specific protocol for the oxidation of 4-pentenal was not found in the search results, a

general procedure for the oxidation of an unsaturated aldehyde can be adapted. For instance,

oxidation using Jones reagent (CrO₃ in aqueous acetone with sulfuric acid) is a common

method.

Materials: 4-Pentenal, Jones reagent (prepared by dissolving chromium trioxide in sulfuric

acid and diluting with water), acetone, diethyl ether, anhydrous magnesium sulfate, saturated

sodium bicarbonate solution.

Procedure:

Dissolve 4-pentenal in acetone and cool the solution in an ice bath.

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction

mixture will change from orange to green.

Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is

consumed.

Quench the reaction by adding isopropanol until the green color persists.

Remove the acetone under reduced pressure.

Extract the aqueous residue with diethyl ether.

Wash the combined organic layers with saturated sodium bicarbonate solution.

Acidify the aqueous layer with HCl and extract with diethyl ether.

Dry the final organic extracts over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield 4-pentenoic acid.

Reduction to 4-Penten-1-ol
The aldehyde can be selectively reduced to a primary alcohol, 4-penten-1-ol, using mild

reducing agents such as sodium borohydride (NaBH₄). This reaction is typically

chemoselective, leaving the carbon-carbon double bond intact.
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Quantitative Data: Reduction of Aldehydes

Reducing
Agent

Substrate Product Yield Reference

NaBH₄
General

Aldehydes
Primary Alcohols Generally High [7]

LiAlH₄
General

Aldehydes
Primary Alcohols Generally High [7]

Experimental Protocol: Reduction of 4-Pentenal with Sodium Borohydride

This protocol is based on general procedures for the reduction of aldehydes.

Materials: 4-Pentenal, sodium borohydride, methanol, deionized water, diethyl ether, 1 M

HCl, anhydrous sodium sulfate.

Procedure:

Dissolve 4-pentenal in methanol in a round-bottom flask and cool the solution in an ice

bath.

Slowly add sodium borohydride in small portions to the stirred solution.

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours,

monitoring by TLC.

Carefully quench the reaction by the slow addition of deionized water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with diethyl ether.

Wash the combined organic layers with 1 M HCl and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude

4-penten-1-ol.
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Purify the product by distillation if necessary.

Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is a prime target for nucleophiles.[8] This class

of reactions is fundamental to forming new carbon-carbon bonds and introducing a variety of

functional groups.

Organometallic reagents like Grignard reagents (R-MgX) react with the aldehyde in 4-pentenal
to form secondary alcohols.[1] This is a powerful method for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction with 4-Pentenal

The following is a general protocol for the reaction of an aldehyde with a Grignard reagent.

Materials: 4-Pentenal, magnesium turnings, an alkyl or aryl halide (e.g., bromobenzene),

anhydrous diethyl ether, iodine crystal (as an initiator), saturated aqueous ammonium

chloride solution.

Procedure:

Prepare the Grignard reagent by adding the alkyl/aryl halide in anhydrous diethyl ether to

magnesium turnings in a dry, inert atmosphere. A crystal of iodine may be needed to

initiate the reaction.

Cool the Grignard reagent in an ice bath.

Add a solution of 4-pentenal in anhydrous diethyl ether dropwise to the stirred Grignard

reagent.

After the addition, allow the reaction to warm to room temperature and stir for an additional

1-2 hours.

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated

aqueous ammonium chloride solution.

Extract the mixture with diethyl ether.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.britannica.com/science/aldehyde/Properties-of-aldehydes
https://www.benchchem.com/product/b109682?utm_src=pdf-body
https://www.benchchem.com/product/b109682
https://www.benchchem.com/product/b109682?utm_src=pdf-body
https://www.benchchem.com/product/b109682?utm_src=pdf-body
https://www.benchchem.com/product/b109682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate.

Purify the resulting secondary alcohol by column chromatography or distillation.

The Wittig reaction converts the aldehyde group into an alkene by reacting it with a phosphorus

ylide.[1] This allows for the extension of the carbon chain and the formation of a new double

bond.

Experimental Protocol: Wittig Reaction with 4-Pentenal

This is a generalized procedure for a Wittig reaction.

Materials: A phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base

(e.g., n-butyllithium), 4-pentenal, anhydrous tetrahydrofuran (THF), diethyl ether, deionized

water.

Procedure:

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

Cool the suspension in an ice bath and add the strong base dropwise to form the ylide (a

color change is typically observed).

Add a solution of 4-pentenal in anhydrous THF to the ylide solution and allow the mixture

to stir at room temperature.

Monitor the reaction by TLC.

Quench the reaction with water and extract with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the product, which will contain a newly formed double bond, by column

chromatography.
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Chemoselectivity: Aldehyde vs. Alkene Reactivity
A key consideration in the chemistry of 4-pentenal is the chemoselective reaction of one

functional group in the presence of the other.[1] Generally, aldehydes are more electrophilic

and more sterically accessible than alkenes, making them more reactive towards many

nucleophiles.[9][10]

Reactions Favoring the Aldehyde: Nucleophilic additions (Grignard, organolithiums),

reductions with NaBH₄, and Wittig reactions will typically react preferentially at the aldehyde.

Reactions Favoring the Alkene: Reactions such as hydroformylation (addition of CO and H₂)

specifically target the double bond, often with high selectivity, to produce hexanedial.[1][11]

To react the alkene while preserving the aldehyde, a common strategy is to first protect the

aldehyde group, for example, by converting it into an acetal.[12] After the desired reaction on

the alkene is performed, the aldehyde can be regenerated by deprotection.

Visualizing Reaction Workflows
The following diagrams, generated using DOT language, illustrate key reaction pathways and

logical workflows for 4-pentenal.

Nucleophilic Addition Pathway

Starting Material

Nucleophilic Reagents Products

4-Pentenal

1. R-MgX
2. H₃O⁺

Grignard
Reaction

1. NaBH₄

2. H₃O⁺

Reduction

Ph₃P=CHR

Wittig
Reaction

Secondary Alcohol

4-Penten-1-ol

Substituted Alkene
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Click to download full resolution via product page

Caption: Key nucleophilic additions to the aldehyde group of 4-pentenal.

Chemoselective Synthesis Workflow

Chemoselective Modification of 4-Pentenal

4-Pentenal

Protection
(e.g., Acetal Formation)

Protected 4-Pentenal

Reaction at Alkene
(e.g., Hydroboration-Oxidation)

Modified Alkene,
Protected Aldehyde

Deprotection
(Acidic Hydrolysis)

Final Product
(e.g., 1,5-Pentanediol)

Click to download full resolution via product page
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Caption: Workflow for selective reaction at the alkene via aldehyde protection.

Conclusion
The aldehyde group in 4-pentenal provides a reactive handle for a multitude of chemical

transformations that are central to organic synthesis. Its susceptibility to oxidation, reduction,

and a wide array of nucleophilic additions allows for the construction of complex molecular

architectures. The interplay between the aldehyde and the terminal alkene necessitates a

careful consideration of chemoselectivity, which can be controlled through the choice of

reagents and the use of protecting group strategies. This guide has provided a foundational

overview of the key reactions, supported by data and protocols, to aid researchers in

leveraging the synthetic potential of 4-pentenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Aldehyde Group in 4-Pentenal: A Technical Guide
to its Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109682#reactivity-of-the-aldehyde-group-in-4-
pentenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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